Etosalamide

Übersicht

Beschreibung

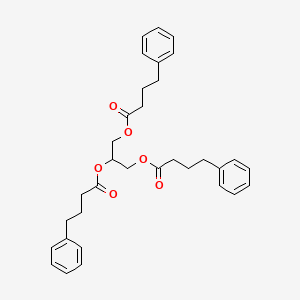

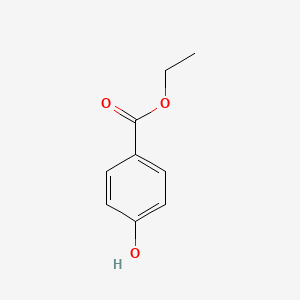

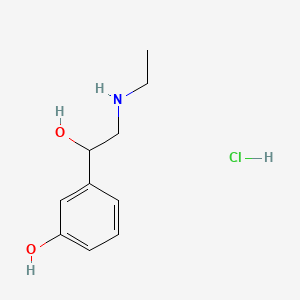

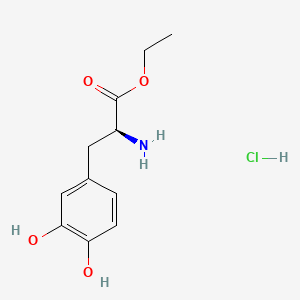

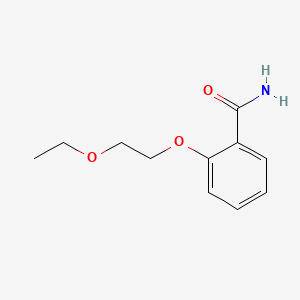

Etosalamid, auch bekannt als Ethosalamid, ist eine Verbindung mit der chemischen Formel C11H15NO3 und einem Molekulargewicht von 209,24 g/mol . Es ist vor allem für seine fiebersenkenden und schmerzlindernden Eigenschaften bekannt, d. h. es kann Fieber senken und Schmerzen lindern . Zusätzlich zeigt Etosalamid entzündungshemmende Aktivität und wird in der Forschung zu allergischen Erkrankungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Etosalamid umfasst die Reaktion von 2-Ethoxyethanol mit Benzoylchlorid, um 2-Ethoxyethoxybenzoylchlorid zu bilden. Dieser Zwischenstoff wird dann mit Ammoniak umgesetzt, um Etosalamid zu ergeben . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines organischen Lösungsmittels wie Dichlormethan und einer Base wie Triethylamin, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Etosalamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst eine sorgfältige Steuerung der Reaktionsbedingungen, einschließlich Temperatur, Druck und der Verwendung von Katalysatoren, um die Ausbeute und Reinheit zu optimieren . Das Endprodukt wird durch Rekristallisation oder chromatographische Techniken gereinigt, um eine hohe Reinheit zu gewährleisten, die für pharmazeutische Anwendungen geeignet ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Etosalamide involves the reaction of 2-ethoxyethanol with benzoyl chloride to form 2-ethoxyethoxybenzoyl chloride. This intermediate is then reacted with ammonia to yield this compound . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity . The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Etosalamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Etosalamid kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Etosalamid in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Ethoxygruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile wie Natriummethoxid (NaOMe) und Natriumethoxid (NaOEt) werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte

Oxidation: Carbonsäuren

Reduktion: Amin-Derivate

Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Etosalamid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Etosalamid entfaltet seine Wirkung in erster Linie durch die Hemmung von Cyclooxygenase-(COX)-Enzymen, die an der Synthese von Prostaglandinen beteiligt sind . Prostaglandine spielen eine Schlüsselrolle bei der Vermittlung von Entzündungen, Schmerzen und Fieber. Durch die Hemmung von COX-Enzymen reduziert Etosalamid die Produktion von Prostaglandinen, wodurch Entzündungen, Schmerzen und Fieber gelindert werden . Die molekularen Zielstrukturen sind COX-1- und COX-2-Enzyme, und die beteiligten Pfade hängen mit der Arachidonsäurekaskade zusammen .

Wirkmechanismus

Etosalamide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . Prostaglandins play a key role in mediating inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Etosalamid ist einzigartig in seiner spezifischen chemischen Struktur, die einzigartige pharmakokinetische Eigenschaften und ein anderes Nebenwirkungsprofil im Vergleich zu anderen ähnlichen Verbindungen bietet . Seine Kombination aus fiebersenkenden, schmerzlindernden und entzündungshemmenden Aktivitäten macht es zu einer vielseitigen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

2-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNRCMFFZFCWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934666 | |

| Record name | 2-(2-Ethoxyethoxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-15-5 | |

| Record name | Etosalamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Ethoxyethoxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOSALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PU994YJUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.